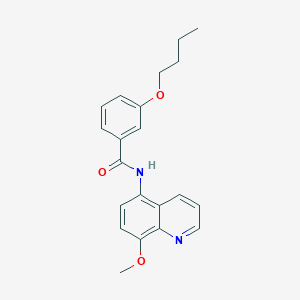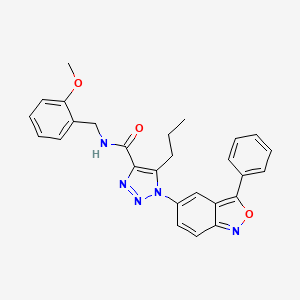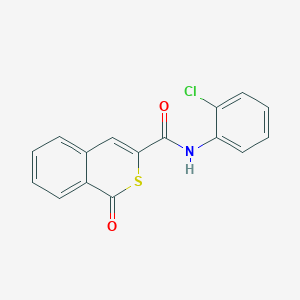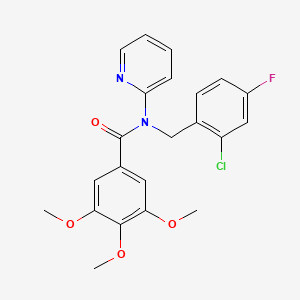
N-(2-methoxyethyl)-4-(1H-tetrazol-1-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxyethyl)-4-(1H-tetrazol-1-yl)benzamide is a chemical compound with a molecular formula of C15H15N5O2 It is characterized by the presence of a benzamide group, a tetrazole ring, and a methoxyethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-4-(1H-tetrazol-1-yl)benzamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Attachment of the Benzamide Group: The benzamide group is introduced by reacting the tetrazole derivative with a benzoyl chloride in the presence of a base such as triethylamine.
Introduction of the Methoxyethyl Group: The final step involves the alkylation of the amide nitrogen with 2-methoxyethyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
化学反应分析
Types of Reactions
N-(2-methoxyethyl)-4-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxyethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or tetrazoles.
科学研究应用
N-(2-methoxyethyl)-4-(1H-tetrazol-1-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of N-(2-methoxyethyl)-4-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- N-(2-methoxyethyl)-4-(1H-tetrazol-1-yl)phenylacetamide
- N-(2-methoxyethyl)-4-(1H-tetrazol-1-yl)benzenesulfonamide
- N-(2-methoxyethyl)-4-(1H-tetrazol-1-yl)benzylamine
Uniqueness
N-(2-methoxyethyl)-4-(1H-tetrazol-1-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyethyl group enhances its solubility and bioavailability, while the tetrazole ring provides a versatile pharmacophore for drug design.
属性
分子式 |
C11H13N5O2 |
|---|---|
分子量 |
247.25 g/mol |
IUPAC 名称 |
N-(2-methoxyethyl)-4-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C11H13N5O2/c1-18-7-6-12-11(17)9-2-4-10(5-3-9)16-8-13-14-15-16/h2-5,8H,6-7H2,1H3,(H,12,17) |
InChI 键 |
CMJKFCUQRGRZLA-UHFFFAOYSA-N |
规范 SMILES |
COCCNC(=O)C1=CC=C(C=C1)N2C=NN=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-ethyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B11319961.png)

![N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl][1,2,4]triazolo[3,4-a]phthalazin-6-amine](/img/structure/B11319999.png)
![Methyl 4-[5-hydroxy-7-(4-hydroxyphenyl)-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-4-yl]benzoate](/img/structure/B11320000.png)

![2-[(4-ethyl-5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B11320004.png)
![5-[3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1H-pyrazol-5-yl]-2-methoxy-N-methylbenzenesulfonamide](/img/structure/B11320009.png)


![{2-[2,2-Dimethyl-4-(3-methylbutyl)oxan-4-YL]ethyl}[(4-methoxyphenyl)methyl]amine](/img/structure/B11320018.png)
![N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide](/img/structure/B11320021.png)
![2-(4-bromophenoxy)-N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B11320025.png)


